1-[4-(Tetrahydrofuran-2-ylmethoxy)phenyl]methanamine hydrochloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and biochemistry. It is characterized by its unique structure, which includes a tetrahydrofuran moiety, contributing to its potential biological activities. This compound is classified as an aromatic amine and is primarily used in research applications, particularly in proteomics.
This compound can be synthesized through various chemical reactions involving tetrahydrofuran derivatives and phenolic compounds. The synthesis typically involves the reaction of 4-hydroxybenzaldehyde with tetrahydrofuran-2-ylmethanol, leading to the formation of the desired methanamine derivative .
1-[4-(Tetrahydrofuran-2-ylmethoxy)phenyl]methanamine hydrochloride falls under the category of aromatic amines. Its systematic name reflects its structural components, which include a phenyl group, a methanamine functional group, and a tetrahydrofuran substituent.
The synthesis of 1-[4-(Tetrahydrofuran-2-ylmethoxy)phenyl]methanamine hydrochloride can be achieved through several methods. The most common approach involves:
The synthesis can be monitored using techniques such as thin-layer chromatography (TLC) to track the progress of the reaction. Characterization of the final product is typically performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity .
The molecular formula for 1-[4-(Tetrahydrofuran-2-ylmethoxy)phenyl]methanamine hydrochloride is CHN_{O}_2·HCl, with a molecular weight of approximately 207.27 g/mol. The structure features:
The compound's structural data can be analyzed using various methods:
1-[4-(Tetrahydrofuran-2-ylmethoxy)phenyl]methanamine hydrochloride can undergo several chemical reactions, including:
The reactivity of this compound allows it to serve as an intermediate in synthesizing more complex molecules, particularly those needed in pharmaceutical applications .
Although specific mechanisms for 1-[4-(Tetrahydrofuran-2-ylmethoxy)phenyl]methanamine hydrochloride are not extensively documented, similar compounds have shown potential mechanisms involving:
Research indicates that compounds with similar structures may exhibit varying degrees of biological activity depending on their specific substituents and functional groups.
1-[4-(Tetrahydrofuran-2-ylmethoxy)phenyl]methanamine hydrochloride is typically characterized by:
Key chemical properties include:
1-[4-(Tetrahydrofuran-2-ylmethoxy)phenyl]methanamine hydrochloride has several applications in scientific research:
The construction of the tetrahydrofuran-methoxy-phenyl scaffold in 1-[4-(Tetrahydrofuran-2-ylmethoxy)phenyl]methanamine relies on innovative adaptations of cross-coupling and functionalization chemistry. A pivotal approach involves the O-alkylation of 4-hydroxybenzaldehyde with 2-(chloromethyl)tetrahydrofuran under phase-transfer catalysis, yielding the key intermediate 4-((tetrahydrofuran-2-yl)methoxy)benzaldehyde (CAS# 1021022-16-1) [3]. This aldehyde serves as the precursor for subsequent reductive amination to generate the target primary amine. Alternative routes employ Suzuki-Miyaura coupling to install biaryl motifs when advanced substitution patterns are required, leveraging palladium-catalyzed reactions between aryl halides and tetrahydrofuran-functionalized boronic acids [7]. Recent advances demonstrate that in situ generated organozinc reagents enable Negishi couplings with heterocyclic electrophiles, achieving higher regioselectivity for meta-substituted phenyl scaffolds essential for pharmaceutical building blocks [7] [9].
Table 1: Key Intermediates for Scaffold Assembly
Intermediate | CAS Number | Role | Synthetic Route |
---|---|---|---|
(4-((Tetrahydrofuran-2-yl)methoxy)phenyl)methanol | 1021022-16-1 | Amine precursor | Reduction of aldehyde |
4-(Tetrahydrofuran-2-ylmethoxy)benzaldehyde | Not specified | Core scaffold | O-Alkylation of 4-hydroxybenzaldehyde |
(S)-(Tetrahydrofuran-2-yl)methanamine hydrochloride | 21801-94-5 | Chiral building block | Enzymatic resolution |
Conversion of the primary amine to its hydrochloride salt is critical for enhancing crystallinity, stability, and bioavailability. The most efficient methodology employs hydrogen chloride (HCl) gas bubbling in anhydrous ethereal solvents, achieving near-quantitative conversion with minimal byproducts [3] . Catalytic in situ salt formation during reductive amination has been optimized using PtO₂ in ethanol under hydrogen atmosphere, with subsequent HCl-ethanol treatment directly yielding the hydrochloride salt without isolation of the free base . This one-pot strategy circumvents stability issues associated with benzylic amines. For stereocontrolled synthesis, chiral pool approaches utilize enantiopure (S)-(tetrahydrofuran-2-yl)methanamine hydrochloride (CAS# 21801-94-5) [2], while kinetic resolution with lipases enables access to both enantiomers of the tetrahydrofuran ring system. Recent advances employ continuous-flow hydrogenation with integrated acidification modules, significantly reducing process times to <2 hours while maintaining >98% chemical purity [9].
Multi-step functionalization demands stringent solvent control to preserve labile groups. Key findings include:
Table 2: Solvent Impact on Reaction Efficiency
Reaction Step | Optimal Solvent | Suboptimal Solvent | Yield Difference | Key Observation |
---|---|---|---|---|
O-Alkylation | DMF/K₂CO₃ | Acetonitrile | -25% | Reduced nucleophilicity |
Reductive Amination | Methanol | Dichloromethane | -30% | Slower imine formation |
Salt Crystallization | IPA/EtOAc (1:3) | Pure Ethanol | -15% (purity) | Amorphous solid formation |
The tetrahydrofuran ring’s stereogenicity significantly influences the compound’s biological interactions. Enantioselective synthesis of the tetrahydrofuran-2-ylmethyl moiety employs enzymatic desymmetrization of meso-anhydrides or asymmetric hydrogenation of furan carboxylates [9]. Chiral HPLC separation of diastereomeric amides derived from (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride resolves racemic 1-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]methanamine with >99% ee [2]. Computational modeling reveals that the (S)-configuration at the tetrahydrofuran chiral center minimizes steric clash with ortho-substituted phenyl targets in drug-receptor binding. Catalyst-controlled hydrogenation of 2-furylmethanol precursors using DuPhos-Rh complexes achieves 94% ee for the (R)-isomer, though industrial-scale processes favor resolution due to lower catalyst costs [9].
Table 3: Stereochemical Control Methods
Strategy | Chiral Auxiliary/Agent | ee (%) | Throughput | Limitation |
---|---|---|---|---|
Enzymatic Resolution | Candida antarctica Lipase B | >99 | Moderate | Substrate specificity |
Diastereomeric Crystallization | (R)-MTPA-Cl | 98 | High | Requires acidic conditions |
Asymmetric Hydrogenation | (R,R)-DuPhos-Rh catalyst | 94 | Low | Catalyst cost and sensitivity |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0